REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:5]([NH2:6])=[C:4]([CH:12]2[CH2:16][CH2:15][CH2:14][O:13]2)[C:3]=1[F:17].C([O-])(O)=O.[Na+].CC1(C)C(C)(C)OB([C:31]2[CH:32]=[N:33][C:34]([C:37]([OH:40])([CH3:39])[CH3:38])=[N:35][CH:36]=2)O1>O1CCOCC1.CCOC(C)=O.C(Cl)Cl.ClCCl.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[NH2:6][C:5]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]([C:31]2[CH:32]=[N:33][C:34]([C:37]([OH:40])([CH3:39])[CH3:38])=[N:35][CH:36]=2)=[C:3]([F:17])[C:4]=1[CH:12]1[CH2:16][CH2:15][CH2:14][O:13]1 |f:1.2,7.8.9.10.11|
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(N)C(=C1)[N+](=O)[O-])C1OCCC1)F
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.302 L
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
545.4 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NC(=NC1)C(C)(C)O)C
|
Name
|
|
Quantity
|
42.16 g
|
Type
|
catalyst
|
Smiles
|
ClCCl.Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
8.4 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stream of nitrogen was bubbled through the stirring mixture for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was re-extracted with EtOAc (4 L)
|
Type
|
WASH
|
Details
|
washed
|
Type
|
EXTRACTION
|
Details
|
this organic extract with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a short plug of Florisil®
|
Type
|
WASH
|
Details
|
eluted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
giving a dark brown wet solid
|
Type
|
WASH
|
Details
|
eluted with hexane
|
Type
|
CONCENTRATION
|
Details
|
The desired filtrate was concentrated on a rotary evaporator to a thick suspension
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with MTBE
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1[N+](=O)[O-])C=1C=NC(=NC1)C(C)(C)O)F)C1OCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |